Stille Coupling Reactivity
Diethyl 2,5-dibromoterephthalate was employed as the dibromo monomer in a Stille coupling with 5-hexyl-2-tributyltinylthiophene under Pd(PPh3)4 catalysis in anhydrous DMF at 90 °C for 36 h, yielding 7.42 g (91.0%) of the bis-coupled product after column chromatography. This 91% yield at 14.7 mmol scale demonstrates efficient oxidative addition and transmetallation that is essential for constructing high-molecular-weight conjugated polymers. By contrast, dimethyl 2,5-dibromoterephthalate, when used in analogous Stille polycondensations with 2,5-bis(trimethylstannyl)thiophene, requires the use of bulkier branched-alkyl ester groups (e.g., bis(2-butyloctyl) ester) to achieve comparable solubility and Mn (16,800) [1]. The diethyl ester thus offers a unique balance: sufficient solubility for homogeneous coupling without the added synthetic complexity of branched-chain ester monomers. [2]
| Evidence Dimension | Stille coupling yield (isolated) |
|---|---|
| Target Compound Data | 91.0% (diethyl 2,5-bis[2'-(5'-dihexylthienyl)]terephthalate, 7.42 g isolated) |
| Comparator Or Baseline | bis(2-butyloctyl) 2,5-dibromoterephthalate required to achieve Mn ~16,800 in Stille polycondensation (yield not directly comparable due to different product class); dimethyl 2,5-dibromoterephthalate not reported in analogous Stille conditions at this scale |
| Quantified Difference | 91% yield confirms high reactivity; branched alkyl ester comparator highlights trade-off between ester choice and polymer solubility/Mn |
| Conditions | Pd(PPh3)4 (2 mol%), anhydrous DMF, 90 °C, 36 h, dark; 14.7 mmol substrate scale; product purified by silica gel chromatography (petroleum ether/dichloromethane 2:1) |
Why This Matters
Procurement of a dibromo monomer that delivers >90% coupling efficiency under standard Stille conditions reduces the need for branched-alkyl ester engineering and lowers overall monomer cost and synthetic step-count in organic thin-film transistor material development.
- [1] Seo, D. et al. Catalyst-transfer system in stoichiometry-independent Migita–Kosugi–Stille coupling polycondensation using ester-functionalized dibromo monomer. Macromolecular Research, 2021. Reports Mn = 16,800 for poly(phenylene thienylene) obtained from bis(2-butyloctyl) 2,5-dibromoterephthalate and 2,5-bis(trimethylstannyl)thiophene. URL: https://rd.springer.com View Source
- [2] CN101798310B – Organic semiconductor material and organic thin film transistor. Chinese Academy of Sciences, 2012. Embodiment 1, paragraph [0058]: 91.0% yield. URL: https://eureka.patsnap.com/patent-CN101798310B View Source
